

The Impact of DMT1 Blocker 2 on Cellular Iron Homeostasis: A Technical Guide

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Compound of Interest			
Compound Name:	DMT1 blocker 2		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "**DMT1 blocker 2**," a direct inhibitor of the Divalent Metal Transporter 1 (DMT1), and its consequential effects on the intricate mechanisms of cellular iron homeostasis. This document collates available quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows to serve as a comprehensive resource for professionals in the field.

Introduction to DMT1 and Cellular Iron Homeostasis

Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the uptake of non-transferrin-bound iron (NTBI) and the transport of iron out of endosomes into the cytoplasm.[1] It plays a pivotal role in intestinal iron absorption and cellular iron acquisition. Cellular iron homeostasis is a tightly regulated process that balances iron uptake, utilization, storage, and export to ensure sufficient iron for cellular processes while preventing the toxic effects of iron overload. Key proteins involved in this regulation include the transferrin receptor (TfR1) for the uptake of transferrin-bound iron, ferritin for intracellular iron storage, and ferroportin for iron export.

Overview of DMT1 Blocker 2

"**DMT1 blocker 2**," also identified as compound 12f, is a substituted pyrazole that acts as a direct inhibitor of DMT1.[2][3][4] Its primary mechanism of action is the blockage of the iron transport function of DMT1.



Quantitative Data on the Effects of DMT1 Blocker 2

The available quantitative data for **DMT1 blocker 2** primarily focuses on its inhibitory potency and in vivo efficacy. The downstream effects on specific cellular iron homeostasis markers have not been extensively reported in publicly available literature.

Parameter	Value/Effect	Cell Line/Model	Reference
In Vitro Efficacy			
DMT1 Inhibition (IC50)	0.83 μΜ	[4][5]	
In Vivo Efficacy			_
Iron Uptake Inhibition	Attenuated post- challenge serum iron increase	Acute rat model of iron hyperabsorption	[4][6]
Dosage	50 mg/kg (oral gavage)	Acute rat model of iron hyperabsorption	[4][6]
Toxicology & Off- Target Effects			
Cytotoxicity	No cytotoxicity observed at 10 μM	HepG2 cells	[4][5]
CYP3A4 Inhibition	44% inhibition at 10 μΜ	[4][5]	

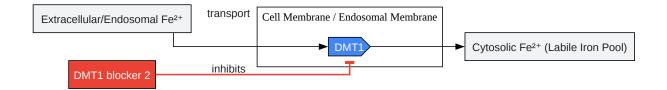
Signaling Pathways and Mechanisms of Action

DMT1 blocker 2 directly inhibits the iron transport function of DMT1. This action has significant downstream consequences on cellular iron homeostasis.

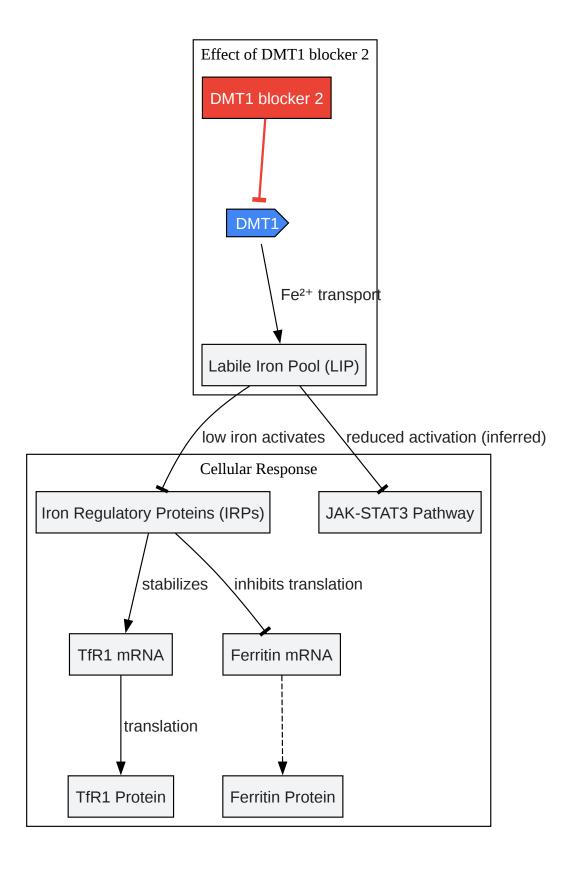
Direct Inhibition of DMT1

By blocking DMT1, the inhibitor prevents the influx of ferrous iron (Fe²⁺) from either the extracellular environment (in the case of intestinal enterocytes) or from endosomes into the cytosol. This directly reduces the labile iron pool (LIP), the cell's readily available source of iron.

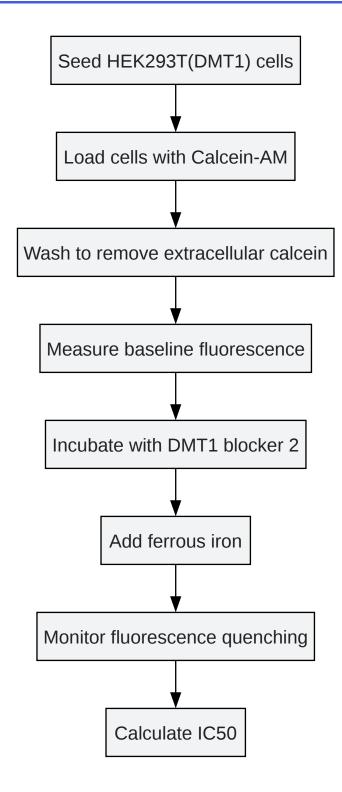




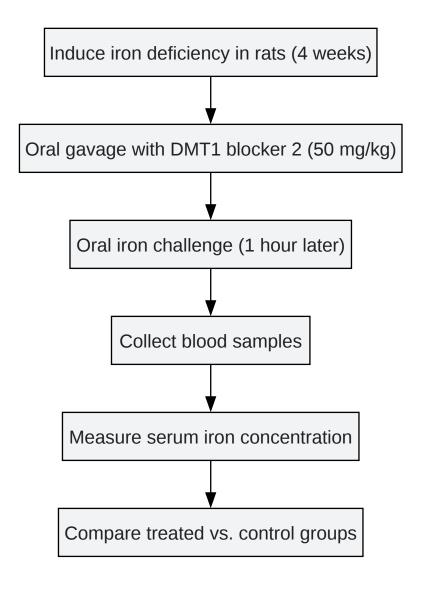












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